2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide
Overview
Description
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chlorine, iodine, and hydroxyethylcarbamoyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:
Chlorination: Introducing chlorine atoms to the benzene ring.
Iodination: Adding iodine to the aromatic ring, usually through electrophilic substitution.
Carbamoylation: Attaching the hydroxyethylcarbamoyl group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2,4-dichloro-N-[2-(2-oxoethylcarbamoyl)-4-iodophenyl]benzamide.
Scientific Research Applications
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
- 2,4-dichloro-N-(2-fluorophenyl)benzamide
- 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide stands out due to the presence of the hydroxyethylcarbamoyl and iodine groups. These functional groups confer unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(2-hydroxyethylcarbamoyl)-4-iodophenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2IN2O3/c17-9-1-3-11(13(18)7-9)16(24)21-14-4-2-10(19)8-12(14)15(23)20-5-6-22/h1-4,7-8,22H,5-6H2,(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFROSZZTZAAYLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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